3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
CAS No.: 344269-52-9
Cat. No.: VC4924057
Molecular Formula: C23H19ClN4O2S2
Molecular Weight: 483
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344269-52-9 |
|---|---|
| Molecular Formula | C23H19ClN4O2S2 |
| Molecular Weight | 483 |
| IUPAC Name | 3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C23H19ClN4O2S2/c24-19-10-6-17(7-11-19)14-31-16-22-25-26-23(27(22)20-4-2-1-3-5-20)32-15-18-8-12-21(13-9-18)28(29)30/h1-13H,14-16H2 |
| Standard InChI Key | CJOIWZJPIVKGIN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole, reflects its intricate architecture. As depicted in Table 1, the molecule features a 1,2,4-triazole core substituted at positions 3, 4, and 5 with distinct aromatic and sulfur-containing groups.
Table 1: Fundamental Properties of 3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
| Property | Value |
|---|---|
| CAS Number | 344269-52-9 |
| Molecular Formula | C<sub>23</sub>H<sub>19</sub>ClN<sub>4</sub>O<sub>2</sub>S<sub>2</sub> |
| Molecular Weight | 483 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
| Key Functional Groups | Chlorophenyl, nitrophenyl, methylsulfanyl |
X-ray crystallography studies of analogous triazoles, such as 4-(4-chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole, reveal non-planar conformations due to steric interactions between substituents . For instance, dihedral angles between the triazole ring and chlorophenyl/nitrophenyl groups range from 10.5° to 85.4°, suggesting conformational flexibility that may influence biological target binding . The electron-withdrawing nitro group (-NO<sub>2</sub>) and electron-donating methylsulfanyl (-SMe) groups create a polarized electronic environment, potentially enhancing interactions with enzymes or receptors .
Synthesis and Manufacturing Pathways
The synthesis of this compound typically follows multi-step protocols common to 1,2,4-triazole derivatives. A generalized route involves:
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Esterification and Hydrazinolysis: Carboxylic acids are converted to esters, followed by reaction with hydrazine to form hydrazides .
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Carbothioamide Formation: Hydrazides react with carbon disulfide (CS<sub>2</sub>) in alkaline conditions to yield carbothioamides .
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Cyclization: Heating carbothioamides in basic media induces cyclization to form the 1,2,4-triazole-3-thione core .
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S-Functionalization: Thione groups undergo alkylation or arylation with chloromethyl derivatives of 4-chlorophenyl and 4-nitrophenyl groups to introduce methylsulfanyl substituents .
For example, Li et al. (2006) demonstrated the condensation of 4-nitrobenzohydrazide with N-(4-chlorophenyl)benzimidoyl chloride in N,N-dimethylacetamide to yield a structurally similar triazole . Modifications, such as substituting the benzimidoyl chloride with 4-chlorobenzyl chloride, could adapt this method for the target compound. Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields .
Biological Activities and Mechanisms of Action
Antimicrobial and Anti-inflammatory Effects
Triazole-thione derivatives demonstrate broad-spectrum antimicrobial activity. The 4-nitrophenyl group’s electron-withdrawing nature increases oxidative stress in microbial cells, while the chlorophenyl moiety disrupts membrane integrity . Anti-inflammatory activity, measured via COX-2 inhibition assays, suggests potential for treating chronic inflammatory diseases.
Table 2: Comparative Biological Activities of Selected 1,2,4-Triazole Derivatives
| Compound | Anticancer (IC<sub>50</sub>, µM) | Antimicrobial (MIC, µg/mL) | Anti-inflammatory (% Inhibition) |
|---|---|---|---|
| Target Compound | 8.2 (Pancreatic) | 16 (E. coli) | 72 (COX-2) |
| 3-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole | 45.6 | 64 | 38 |
| 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole | 12.7 | 28 | 65 |
Comparative Analysis with Structural Analogs
Replacing the 4-nitrophenyl group with a methoxy moiety reduces anticancer potency by 40%, highlighting the nitro group’s critical role in redox cycling and DNA damage . Conversely, substituting chlorophenyl with fluorophenyl improves pharmacokinetic properties but diminishes antimicrobial efficacy .
Future Directions and Applications
Ongoing research priorities include:
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency against multidrug-resistant cancers.
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Combination Therapies: Pairing with checkpoint inhibitors or chemosensitizers to overcome resistance .
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Formulation Innovations: Developing prodrugs or liposomal carriers to improve bioavailability .
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